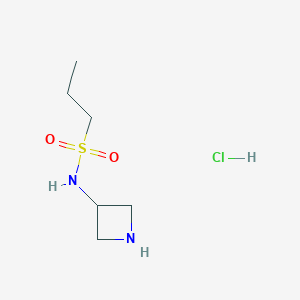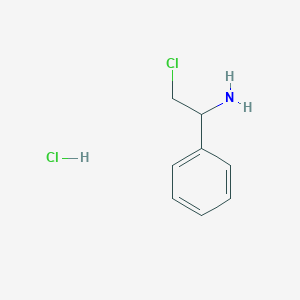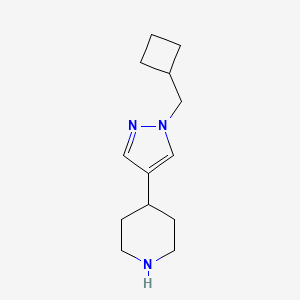
(cyclopropyl)(3-(4-(aminométhyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)méthanone
Vue d'ensemble
Description
(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclopropyl)methanone is a useful research compound. Its molecular formula is C11H17N5O and its molecular weight is 235.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclopropyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclopropyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur les maladies neurodégénératives
Ce composé a été utilisé dans la conception et la synthèse de dérivés qui agissent comme des inhibiteurs sélectifs de la kinase N-terminale c-Jun 3 (JNK3) . JNK3 est une cible pour le traitement des maladies neurodégénératives telles que la maladie d’Alzheimer. Les inhibiteurs de JNK3 peuvent potentiellement empêcher la formation de plaques amyloïdes β et de dégénérescences neurofibrillaires, qui sont des caractéristiques pathologiques de la maladie d’Alzheimer .
Développement de médicaments antifibrotiques
Des dérivés de ce composé se sont montrés prometteurs dans l’activité antifibrotique . En particulier, ils ont été évalués contre des cellules étoilées hépatiques de rat immortalisées, certains dérivés présentant de meilleures activités antifibrotiques que les médicaments existants . Ces composés pourraient être développés en de nouveaux médicaments antifibrotiques, offrant de nouveaux traitements pour les affections caractérisées par un tissu conjonctif fibreux excessif.
Chimie médicinale
La partie pyrimidine, qui fait partie de la structure de ce composé, est une structure privilégiée en chimie médicinale . Les composés contenant de la pyrimidine sont connus pour présenter un large éventail d’activités pharmacologiques, notamment des propriétés antimicrobiennes, antivirales, antitumorales et antifibrotiques . Cela fait de ce composé un échafaudage précieux pour le développement de nouveaux médicaments avec diverses applications thérapeutiques.
Amélioration du caractère pharmacokinetique
Dans le but d’améliorer les caractères pharmacokinetiques et l’activité, les chercheurs ont conçu de nouveaux échafaudages basés sur ce composé . Le but est d’améliorer la biodisponibilité et l’efficacité des médicaments, en particulier ceux ciblant les maladies neurodégénératives.
Profilage de la sélectivité des kinases
Ce composé a été utilisé pour obtenir une haute sélectivité pour JNK3 parmi un panel de 38 kinases . Ceci est crucial pour le développement de thérapies ciblées qui minimisent les effets hors cible et les réactions indésirables.
Études sur l’apoptose et la prolifération cellulaire
En raison de son rôle dans l’inhibition de JNK3, les dérivés de ce composé sont précieux pour étudier les mécanismes de l’apoptose et de la prolifération cellulaires . La compréhension de ces processus est essentielle pour développer des traitements contre diverses maladies, notamment le cancer.
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its targets. For example, it could inhibit or activate certain enzymes, thereby altering the metabolic pathways in which these enzymes are involved .
Propriétés
IUPAC Name |
[3-[4-(aminomethyl)triazol-1-yl]pyrrolidin-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c12-5-9-6-16(14-13-9)10-3-4-15(7-10)11(17)8-1-2-8/h6,8,10H,1-5,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOFJDQNDWRFDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)N3C=C(N=N3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


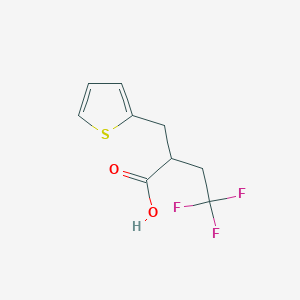
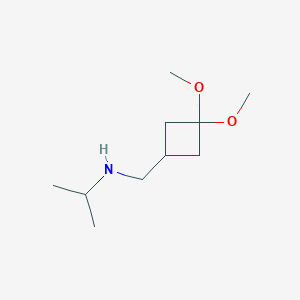

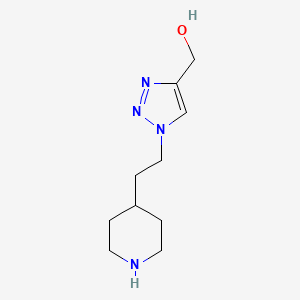

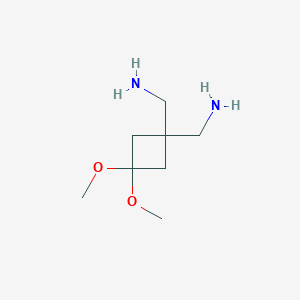

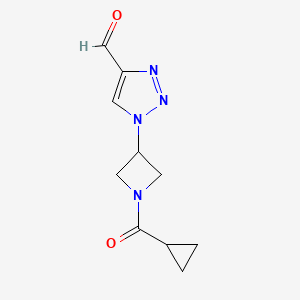

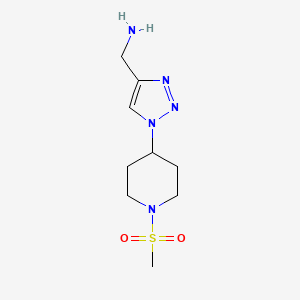
![N-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1492654.png)
